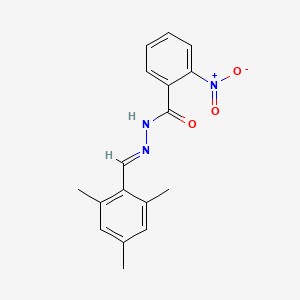

N'-(mesitylmethylene)-2-nitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N'-(mesitylmethylene)-2-nitrobenzohydrazide often involves Schiff base reactions, where an aldehyde reacts with a hydrazide to form a Schiff base linkage. These reactions are typically facilitated by conditions that favor the elimination of water, such as the use of a solvent that azeotropically removes water or under vacuum. While specific synthesis details for N'-(mesitylmethylene)-2-nitrobenzohydrazide are not directly available, analogous compounds, such as (E)-N'-(naphthalen-1-ylmethylene)-4-nitrobenzohydrazide, are synthesized through similar methods, showcasing the general approach to creating these compounds (Sivajeyanthi et al., 2019).

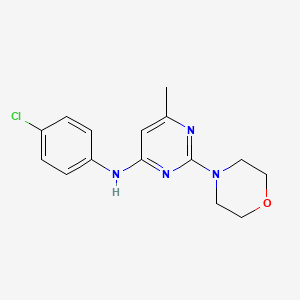

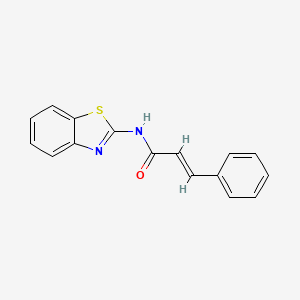

Molecular Structure Analysis

The molecular structure of compounds like N'-(mesitylmethylene)-2-nitrobenzohydrazide is characterized by techniques such as X-ray crystallography, revealing details about bond lengths, angles, and overall molecular geometry. The structure is often stabilized by intramolecular hydrogen bonds and π-π stacking interactions, which are critical for understanding the compound's chemical reactivity and physical properties. Hirshfeld surface analysis and frontier molecular orbital analysis provide insight into the intermolecular interactions and electronic structure, respectively (Sivajeyanthi et al., 2019).

Applications De Recherche Scientifique

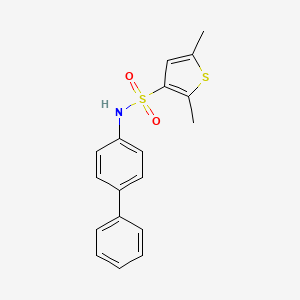

Applications in Polymer and Materials Science

Nitrobenzene derivatives, such as those incorporating the o-nitrobenzyl group, have been extensively studied for their applications in polymer and materials science. These compounds enable the modification of polymer properties through irradiation, facilitating the development of photodegradable hydrogels, (block) copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates. Such advancements underscore the potential of nitrobenzene derivatives in creating responsive materials for various technological applications (H Zhao et al., 2012).

Environmental Remediation

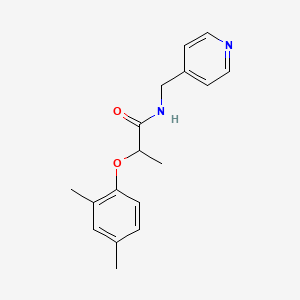

Organic Synthesis

Nitrobenzene derivatives are valuable reagents in organic synthesis, facilitating various chemical transformations. The synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols are a few examples where these compounds play a crucial role. The success of these methodologies hinges on the purity and reactivity of the nitrobenzene derivatives used in the reactions (A. Myers et al., 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-8-12(2)15(13(3)9-11)10-18-19-17(21)14-6-4-5-7-16(14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXNSNRLYFCPGP-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)